molecular formula C20H14O B146845 1,3-Diphenylisobenzofuran CAS No. 5471-63-6

1,3-Diphenylisobenzofuran

Cat. No.: B146845
CAS No.: 5471-63-6
M. Wt: 270.3 g/mol
InChI Key: ZKSVYBRJSMBDMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,3-Diphenylisobenzofuran is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species (ROS) that plays a crucial role in various biological and chemical reactions .

Mode of Action

This compound exhibits a highly specific reactivity towards singlet oxygen, forming an unstable endoperoxide . This interaction can be followed by measuring the decrease in the fluorescence intensity of this compound .

Biochemical Pathways

The interaction of this compound with singlet oxygen leads to the formation of an endoperoxide . This endoperoxide is unstable and decomposes to give 1,2-dibenzoylbenzene . This reaction can be used to detect the generation of reactive oxygen species (ROS) .

Pharmacokinetics

It is known that the compound is almost insoluble in water but soluble in acetonitrile, benzene, dichloromethane, chloroform, dimethylsulfoxide, tetrahydrofuran, or toluene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The reaction of this compound with singlet oxygen results in the formation of 1,2-dibenzoylbenzene . This transformation can be used as a marker for the presence and activity of singlet oxygen .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of singlet oxygen and the solvent in which the reaction takes place . The compound is light- and air-sensitive , which may affect its stability and efficacy.

Chemical Reactions Analysis

Comparison with Similar Compounds

1,3-Diphenylisobenzofuran is unique due to its high reactivity towards singlet oxygen and its ability to participate in Diels-Alder reactions. Similar compounds include:

These compounds share some similarities in structure but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3-diphenyl-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSVYBRJSMBDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203179
Record name 1,3-Diphenylisobenzofuran
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Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-63-6
Record name 1,3-Diphenylisobenzofuran
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Record name 1,3-Diphenylisobenzofuran
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Record name 5471-63-6
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Record name 1,3-Diphenylisobenzofuran
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Record name 1,3-diphenylisobenzofuran
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Record name DIPHENYLISOBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary known interaction of 1,3-Diphenylisobenzofuran (DPBF)?

A1: DPBF is widely recognized as a highly reactive probe for singlet oxygen (1O2). [, , , ] Upon reaction with 1O2, DPBF forms an endoperoxide that rapidly decomposes into 1,2-dibenzoylbenzene (DBB). [, , ]

Q2: Is DPBF specific to singlet oxygen?

A2: While highly reactive towards singlet oxygen, research indicates DPBF also reacts with other reactive oxygen species (ROS) like hydroxy, alkyloxy, and alkylperoxy radicals, yielding DBB. [, ] Studies also show reactivity with the 2-cyanoisopropyl radical, forming a specific adduct. [] Therefore, caution is needed when interpreting DPBF results in complex biological systems.

Q3: How is the reaction between DPBF and singlet oxygen monitored?

A3: The reaction is typically monitored by measuring the decrease in DPBF fluorescence intensity. [, ] As DPBF reacts with singlet oxygen, its fluorescence is quenched, providing a quantifiable measure of the reaction.

Q4: What is significant about the reaction of DPBF with hydrogen peroxide?

A4: Interestingly, DPBF reacts with hydrogen peroxide (H2O2) to produce 9-hydroxyanthracen-10(9H)-one (oxanthrone), a distinct product from its reaction with other ROS. [] This selectivity makes DPBF a potential candidate for specific H2O2 detection.

Q5: How does DPBF interact with metal oxide surfaces like TiO2 and ZnO under UV irradiation?

A5: Studies show that DPBF undergoes photodegradation on semiconductor surfaces like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV light. [] This degradation involves electron transfer from excited DPBF to the semiconductor, highlighting a potential photocatalytic application.

Q6: What is the molecular formula and weight of DPBF?

A6: The molecular formula of DPBF is C20H14O, and its molecular weight is 270.32 g/mol.

Q7: Are there any spectroscopic data available for DPBF?

A7: Yes, extensive spectroscopic data is available for DPBF, including UV-visible absorption spectra, fluorescence spectra, magnetic circular dichroism (MCD), and fluorescence polarization data. [] These data provide valuable insights into its electronic structure and excited-state properties.

Q8: How does DPBF perform in different solvent environments?

A8: DPBF displays solvent-dependent photophysical properties. [] Its fluorescence quantum yield (ΦF) is high (0.95-0.99) in various solvents, indicating its potential as a fluorescent probe in different environments.

Q9: Does DPBF exhibit polymorphism?

A9: Yes, DPBF exists in two distinct crystalline forms, designated as α and β. [] The α form demonstrates significantly higher singlet fission efficiency compared to the β form, indicating a crucial role of molecular packing in dictating its photophysical properties.

Q10: What are the typical applications of DPBF?

A10: DPBF primarily serves as a probe for detecting and quantifying reactive oxygen species, particularly singlet oxygen. [, , , ] Its rapid and specific reaction with singlet oxygen, coupled with its fluorescence quenching, makes it a valuable tool in various fields.

Q11: Have computational methods been employed to study DPBF?

A11: Yes, computational techniques like density functional theory (DFT), time-dependent DFT (TD-DFT), and ab initio calculations (CC2) have been extensively utilized to study DPBF. [, ] These studies provide valuable insights into its electronic structure, excited-state dynamics, and molecular geometry.

Q12: What have computational studies revealed about the optimal arrangement of DPBF molecules for singlet fission?

A12: Computational models have been used to identify a wide range of DPBF pair geometries predicted to exhibit faster singlet fission rates compared to the known crystal structure. [] These optimized geometries can guide the design of new DPBF-based materials for singlet fission applications.

Q13: How do structural modifications of DPBF affect its properties?

A13: Fluorination of DPBF has been shown to influence its redox potentials. [] Additionally, studies on DPBF dimers with varying bridging units revealed that the nature and position of the linker impact the molecule's shape, electron delocalization, and potential for biradicaloid formation. []

Q14: What is the impact of alkyl substitutions on the excited-state dynamics of DPBF?

A14: Introducing alkyl substituents in DPBF disrupts its crystalline packing, impacting its singlet fission efficiency. [] For instance, a para-methyl substitution on the phenyl ring maintains high triplet yield but slows down singlet fission, while a t-butyl substitution favors excimer formation over singlet fission.

Q15: What is known about the stability of DPBF?

A15: The provided research papers primarily focus on the chemical and photophysical properties of DPBF. Information regarding SHE regulations, risk minimization, and responsible practices is not explicitly discussed.

Q16: Are there alternatives to DPBF for singlet oxygen detection?

A16: Yes, several alternatives exist for singlet oxygen detection, each with its own advantages and limitations. Examples include:

  • Singlet Oxygen Sensor Green® (SOSG): A fluorescent probe with high sensitivity for singlet oxygen, but its use is often limited to low photosensitizer concentrations. []
  • Electron Spin Resonance (ESR) analysis using sterically hindered amines: Offers a wider detection range than DPBF and is compatible with photosensitizers excited by light around 400 nm. []
  • Chemical traps: Other chemical traps for singlet oxygen exist, such as 2,2,6,6-tetramethyl-4-piperidone (TEMP) and 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). []

Q17: What tools and resources are important for DPBF research?

A17: Essential resources for DPBF research include:

    Q18: What are some historical milestones in DPBF research?

    A18: Key milestones in DPBF research include:

    • Early Recognition as a Singlet Oxygen Probe: DPBF's high reactivity with singlet oxygen was recognized several decades ago, establishing its use as a valuable probe in photochemical and photobiological studies. []
    • Discovery of Polymorphism and its Impact on Singlet Fission: The identification of two distinct crystalline forms (α and β) of DPBF, each with different singlet fission efficiencies, marked a significant development in understanding the role of molecular packing in singlet fission. []
    • Development of DPBF Derivatives for Enhanced Properties: Research efforts have led to the synthesis of various DPBF derivatives, including fluorinated analogs and dimers, aimed at optimizing its properties for specific applications. [, ]

    Q19: What are some cross-disciplinary applications of DPBF?

    A19: DPBF finds applications in various fields, including:

    • Materials Science: Designing and developing organic semiconductors for organic photovoltaics (OPVs) that utilize singlet fission to enhance efficiency. []
    • Photodynamic Therapy (PDT): Evaluating the efficiency of photosensitizers in generating singlet oxygen for cancer treatment. [, ]
    • Biology and Medicine: Investigating oxidative stress in biological systems and studying the role of singlet oxygen in various physiological and pathological processes. [, , ]

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